Dansylamidoethyl methanethiosulfonate
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Overview
Description
Dansylamidoethyl methanethiosulfonate is a biochemical reagent widely used in scientific research. It is known for its ability to react with sulfhydryl groups, making it a valuable tool in the study of protein structures and functions. The compound has the molecular formula C₁₅H₂₀N₂O₄S₃ and a molecular weight of 388.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires anhydrous conditions and the use of organic solvents such as dichloromethane .
Industrial Production Methods
Industrial production of dansylamidoethyl methanethiosulfonate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dansylamidoethyl methanethiosulfonate primarily undergoes substitution reactions, particularly with sulfhydryl groups. This reaction forms mixed disulfides, which are useful in probing the structure and function of proteins .
Common Reagents and Conditions
The compound reacts readily with thiol-containing reagents under mild conditions, typically at room temperature. Common reagents include dithiothreitol and β-mercaptoethanol .
Major Products
The major products of these reactions are mixed disulfides, which can be analyzed to gain insights into protein structures and interactions .
Scientific Research Applications
Dansylamidoethyl methanethiosulfonate is extensively used in various fields of scientific research:
Mechanism of Action
The mechanism of action of dansylamidoethyl methanethiosulfonate involves the formation of a covalent bond with sulfhydryl groups in proteins. This reaction results in the formation of mixed disulfides, which can alter the protein’s structure and function. The compound targets cysteine residues in proteins, making it a valuable tool for studying protein dynamics and interactions .
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: Another dansyl derivative used for labeling amines and sulfhydryl groups.
Methanethiosulfonate ethylammonium: Similar in structure but used for different applications.
N-ethylmaleimide: Reacts with sulfhydryl groups but has different reactivity and applications.
Uniqueness
Dansylamidoethyl methanethiosulfonate is unique due to its dual functionality, combining the fluorescent properties of the dansyl group with the reactivity of the methanethiosulfonate group. This makes it particularly useful for studying protein structures and interactions in a variety of research fields .
Properties
IUPAC Name |
5-(dimethylamino)-N-(2-methylsulfanylsulfonylethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S3/c1-17(2)14-8-4-7-13-12(14)6-5-9-15(13)24(20,21)16-10-11-23(18,19)22-3/h4-9,16H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERXQUHPXSXTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCS(=O)(=O)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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